molecular formula C5H8ClN3 B1453430 3-chloro-5-isopropyl-1H-1,2,4-triazole CAS No. 54671-65-7

3-chloro-5-isopropyl-1H-1,2,4-triazole

Cat. No.: B1453430
CAS No.: 54671-65-7
M. Wt: 145.59 g/mol
InChI Key: JDIJNDYVYVYVND-UHFFFAOYSA-N
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Description

3-chloro-5-isopropyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-chloro-5-isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the breakdown of complex polysaccharides into glucose. This inhibition can be beneficial in managing conditions like diabetes mellitus by reducing postprandial blood glucose levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access and preventing catalysis . This mechanism of action is particularly relevant in the context of enzyme inhibition, where the compound can serve as a potent inhibitor of enzymes like alpha-amylase and alpha-glucosidase . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy and safety profile vary significantly with dosage, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like alpha-amylase and alpha-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, it can influence other metabolic pathways by interacting with key regulatory enzymes and altering their activity, thereby impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, and other biomolecules to modulate cellular processes . The compound’s localization is essential for its efficacy, as it determines the specific cellular pathways and functions that are affected by its presence .

Properties

IUPAC Name

3-chloro-5-propan-2-yl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIJNDYVYVYVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.